4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Overview
Description
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a suitable precursor, followed by the introduction of the methoxyphenyl and piperazine groups through nucleophilic substitution reactions. The thiophene ring is then incorporated via a coupling reaction, and the final sulfonamide group is introduced through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-bromo-N-{1-[4-(4-chlorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
- 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
- 4-bromo-N-{1-[4-(4-methylphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the bromine atom provides a site for further functionalization.
Properties
IUPAC Name |
4-bromo-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O3S2/c1-18(26-33(29,30)22-11-5-19(25)6-12-22)24(23-4-3-17-32-23)28-15-13-27(14-16-28)20-7-9-21(31-2)10-8-20/h3-12,17-18,24,26H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKQXDNVRQIONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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